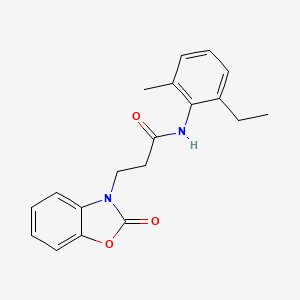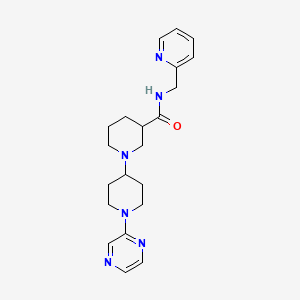![molecular formula C11H12N2S B5364283 3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5364283.png)
3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, also known as CP-94,253, is a chemical compound that belongs to the class of pyridine derivatives. It has been widely studied for its potential applications in the field of neuroscience and pharmacology.
作用機序
3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile acts as a selective antagonist of the dopamine D4 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The dopamine D4 receptor is involved in various neurological processes such as reward, motivation, and cognition. The blockade of the receptor by this compound has been shown to have potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the prefrontal cortex, which is involved in cognitive processes such as working memory and attention. This compound has also been shown to decrease the locomotor activity in rodents, which is a measure of the motor function. These effects are consistent with the known functions of the dopamine D4 receptor in the brain.
実験室実験の利点と制限
3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the dopamine D4 receptor, which allows for the specific targeting of this receptor in various experimental setups. Another advantage is its well-established synthesis method, which allows for the easy production of the compound in large quantities. One of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several potential future directions for research. One direction is the further investigation of its potential therapeutic effects in various neurological disorders such as schizophrenia, bipolar disorder, and ADHD. Another direction is the study of its effects on other dopamine receptor subtypes and its potential interactions with other neurotransmitter systems. Additionally, the development of more soluble analogs of this compound could expand its potential use in various experimental setups.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience and pharmacology. Its selective antagonist activity on the dopamine D4 receptor makes it a valuable tool for the study of this receptor and its role in various neurological processes. Further research on this compound could lead to the development of potential therapies for various neurological disorders.
合成法
The synthesis of 3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves the reaction of 3-cyanomethyl-6,7-dihydro-5H-cyclopenta[c]pyridine with ethanethiol in the presence of a base catalyst. The reaction yields this compound as a white solid with a melting point of 115-116°C. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to act as a selective antagonist of the dopamine D4 receptor, which is involved in various neurological disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential use as a tool in the study of the dopamine D4 receptor and its role in various neurological processes.
特性
IUPAC Name |
3-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-14-11-10(6-12)9-5-3-4-8(9)7-13-11/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBMEWCABSAEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C2CCCC2=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364207.png)

![4-{2-[(5-chloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5364225.png)
![2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5364246.png)




![N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5364289.png)



![2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide](/img/structure/B5364316.png)
![3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5364323.png)